4-tert-Butyl-2,6-dichloro-4-hydroxycyclohexa-2,5-dien-1-one
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Overview
Description
4-tert-Butyl-2,6-dichloro-4-hydroxycyclohexa-2,5-dien-1-one is an organic compound with a unique structure characterized by the presence of tert-butyl and dichloro substituents on a cyclohexadienone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-2,6-dichloro-4-hydroxycyclohexa-2,5-dien-1-one typically involves the chlorination of 4-tert-butylphenol followed by oxidation. The reaction conditions often include the use of chlorinating agents such as chlorine gas or thionyl chloride, and oxidizing agents like hydrogen peroxide or potassium permanganate. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate advanced purification techniques such as distillation or crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-2,6-dichloro-4-hydroxycyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: Halogen substitution reactions can replace the chlorine atoms with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
4-tert-Butyl-2,6-dichloro-4-hydroxycyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research into its medicinal properties includes exploring its potential as an antioxidant or antimicrobial agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-tert-Butyl-2,6-dichloro-4-hydroxycyclohexa-2,5-dien-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s electrophilic nature allows it to participate in nucleophilic addition reactions, which can modulate the activity of biological molecules. The specific pathways involved depend on the context of its application, whether in a chemical reaction or a biological system.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one
- 2,6-Di-tert-butyl-4-hydroxy-4-methyl-2,5-cyclohexadienone
- 4-Hydroxy-4-methyl-2,6-di-tert-butyl-2,5-cyclohexadienone
Uniqueness
4-tert-Butyl-2,6-dichloro-4-hydroxycyclohexa-2,5-dien-1-one is unique due to the presence of both tert-butyl and dichloro substituents, which impart distinct chemical and physical properties
Properties
CAS No. |
61305-80-4 |
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Molecular Formula |
C10H12Cl2O2 |
Molecular Weight |
235.10 g/mol |
IUPAC Name |
4-tert-butyl-2,6-dichloro-4-hydroxycyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C10H12Cl2O2/c1-9(2,3)10(14)4-6(11)8(13)7(12)5-10/h4-5,14H,1-3H3 |
InChI Key |
KJXBVGGYXWFFNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1(C=C(C(=O)C(=C1)Cl)Cl)O |
Origin of Product |
United States |
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